Parathion-ethyl D10 serves as an internal standard in various analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) [, ]. An internal standard is a compound added to a sample in a known amount to help quantify the target analyte (Parathion-ethyl) in the sample. Since Parathion-ethyl D10 has identical chemical properties to Parathion-ethyl except for the presence of ten deuterium atoms, it experiences similar behavior during the analytical process. This allows scientists to account for variations in factors like instrument response, recovery efficiency, and matrix effects, leading to more accurate and reliable quantification of the target analyte [].
Parathion-ethyl D10 is employed in environmental fate studies to investigate the degradation pathways and environmental behavior of Parathion-ethyl []. Researchers can track the fate of Parathion-ethyl in the environment by introducing Parathion-ethyl D10 into soil, water, or other environmental compartments. By monitoring the presence and transformation of the isotopically labeled compound using techniques like mass spectrometry, scientists can gain insights into the degradation mechanisms, persistence, and potential environmental risks associated with Parathion-ethyl [].
Parathion-ethyl D10 is a stable isotopically labeled derivative of parathion, an organophosphate insecticide and acaricide. The compound is characterized by its chemical formula and is primarily used in research settings to study the behavior and metabolism of parathion in biological systems. Parathion was initially developed in the 1940s and is known for its high toxicity, particularly affecting the nervous system by inhibiting acetylcholinesterase, an essential enzyme for nerve function .
Parathion-ethyl D10 undergoes various chemical transformations similar to those of its non-labeled counterpart. Key reactions include:
These reactions emphasize the compound's potential for environmental degradation and transformation within biological systems .
Parathion-ethyl D10 exhibits significant biological activity primarily due to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of exposure can include headaches, convulsions, respiratory distress, and potentially fatal outcomes if not treated promptly . The compound's toxicity extends beyond insects, posing risks to humans and other non-target organisms.
The synthesis of parathion-ethyl D10 typically involves:
These methods highlight the chemical pathways involved in creating this isotopically labeled compound .
Parathion-ethyl D10 is primarily used in:
Its isotopic labeling allows for precise tracking in complex biological environments .
Studies involving parathion-ethyl D10 focus on its interactions with biological systems, particularly regarding its metabolism and toxicological effects. Research indicates that the compound's metabolism can vary significantly across different species, which is crucial for understanding its ecological impact and potential risks to human health . Interaction studies also explore how parathion-ethyl D10 competes with other substrates for acetylcholinesterase binding sites.
Parathion-ethyl D10 shares structural similarities with several other organophosphate compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Parathion | Highly toxic; widely banned due to health risks. | |
Malathion | C_{10}H_{19)O_6PS | Less toxic than parathion; used in agriculture. |
Chlorpyrifos | C_{9}H_{11)Cl_3NO_3PS | Broad-spectrum insecticide; less toxic than parathion. |
Diazinon | C{12}{N{4}{O{3}{PS | Used against pests; has a different mechanism of action. |
Parathion-ethyl D10 is unique due to its isotopic labeling, which allows for specific research applications not available with other compounds .